REACTION_CXSMILES
|
[B-](F)(F)(F)F.C1[N+](=S(F)F)CC[O:8]C1.[C:15]1([CH2:21][CH2:22][CH2:23][OH:24])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[C:25](#[N:27])[CH3:26]>>[C:15]1([CH2:21][CH2:22][CH2:23][OH:24])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[C:25]([NH:27][CH2:23][CH2:22][CH2:21][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)(=[O:8])[CH3:26] |f:0.1|
|
Name
|
|
Quantity
|
362 mg
|
Type
|
reactant
|
Smiles
|
[B-](F)(F)(F)F.C1COCC[N+]1=S(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
131 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCO
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched at room temperature with a 5% aqueous sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted twice using dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting crude material was purified by silica gel flash chromatography
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg | |
YIELD: PERCENTYIELD | 19% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 mg | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |